
N1-Hexadecylmetanilanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Hexadecylmetanilanilide is an organic compound with the molecular formula C28H44N2O2S. It is a rare and unique chemical that is primarily used in early discovery research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecylmetanilanilide typically involves the reaction of hexadecylamine with metanilic acid under specific conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Hexadecylmetanilanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfoxides or sulfones, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
N1-Hexadecylmetanilanilide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of N1-Hexadecylmetanilanilide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N1-Hexadecylmetanilanilide include:
- N1-Hexadecyl-N1-methylmetanilamide
- N1-Acetyl Trientine
- N-Hydroxyphthalimide esters
Uniqueness
This compound is unique due to its specific structure and the presence of both hexadecyl and metanilide groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
55035-30-8 |
|---|---|
Molekularformel |
C28H44N2O2S |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
3-amino-N-hexadecyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C28H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-30(27-21-16-15-17-22-27)33(31,32)28-23-19-20-26(29)25-28/h15-17,19-23,25H,2-14,18,24,29H2,1H3 |
InChI-Schlüssel |
MUUNZQLDIFWNSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
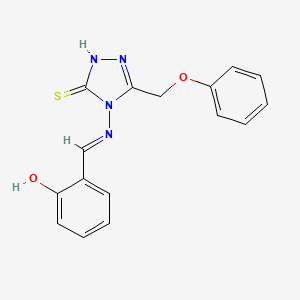
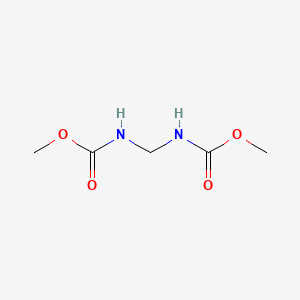
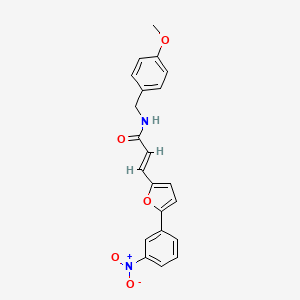
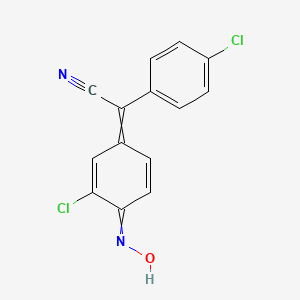
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
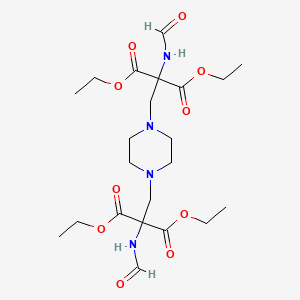
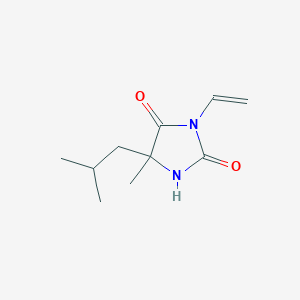
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
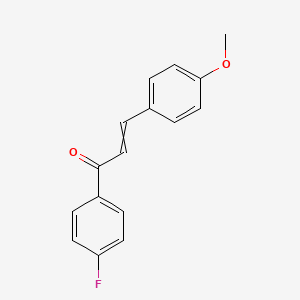
![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
